molecular formula C7H12O2 B146066 sec-Butyl acrylate CAS No. 2998-08-5

sec-Butyl acrylate

Cat. No.: B146066
CAS No.: 2998-08-5
M. Wt: 128.17 g/mol
InChI Key: RNOOHTVUSNIPCJ-UHFFFAOYSA-N
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Description

sec-Butyl acrylate is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is the ester of acrylic acid and sec-butanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. It is known for its ability to undergo polymerization, making it valuable in the manufacture of adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl acrylate can be synthesized through the esterification of acrylic acid with sec-butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

CH2=CHCOOH+CH3CH2CH(OH)CH3CH2=CHCOOCH2CH(CH3)2+H2O\text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}(\text{CH}_3)_2 + \text{H}_2\text{O} CH2​=CHCOOH+CH3​CH2​CH(OH)CH3​→CH2​=CHCOOCH2​CH(CH3​)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and sec-butanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. Inhibitors such as hydroquinone or phenothiazine are often added to prevent unwanted polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl acrylate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes to form poly(this compound) or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and sec-butanol.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Addition Reactions: Reagents like hydrogen chloride or bromine, often in the presence of solvents like dichloromethane.

Major Products:

Scientific Research Applications

sec-Butyl acrylate is utilized in various scientific research applications:

Mechanism of Action

The primary mechanism by which sec-Butyl acrylate exerts its effects is through polymerization. The double bond in the acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. This process involves the initiation, propagation, and termination steps, where free radicals generated by initiators react with the monomer to form a growing polymer chain. The resulting polymers have various applications depending on their molecular weight and composition .

Comparison with Similar Compounds

    n-Butyl acrylate: Similar in structure but with a straight-chain butyl group instead of a sec-butyl group.

    Isobutyl acrylate: Contains an isobutyl group, differing in the branching of the carbon chain.

    Ethyl acrylate: Has an ethyl group instead of a butyl group, resulting in different physical and chemical properties.

Comparison:

Properties

IUPAC Name

butan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOOHTVUSNIPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-35-4
Record name 2-Propenoic acid, 1-methylpropyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60863072
Record name 2-Propenoic acid, 1-methylpropyl ester
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Molecular Weight

128.17 g/mol
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CAS No.

2998-08-5
Record name sec-Butyl acrylate
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Record name sec-Butyl acrylate
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Record name sec-Butyl acrylate
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Record name 2-Propenoic acid, 1-methylpropyl ester
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Record name sec-butyl acrylate
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Record name SEC-BUTYL ACRYLATE
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Synthesis routes and methods

Procedure details

0.9 mol (51 g) of liquid 1-butene, one mole (72 g) of acrylic acid, 11 g (8.5 % by weight/charge) of ZrSA15 and 0.018 g (250 ppm relative to the acrylic acid) of hydroquinone methyl ether, which serves as a stabilizing agent, are charged at room temperature into a stainless steel reactor with a capacity of 200 ml, fitted with a thermometer and a manometer. The reactor is closed and is immersed in an oil bath at 150° C. The reaction medium is maintained at 100° C. with stirring for four hours. The pressure falls from 10 bar at the start of the reaction to 4 bar at the end of the reaction. At the end of the reaction, the reaction mixture is cooled to room temperature. The reactor is then opened so as to degas the unreacted butene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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